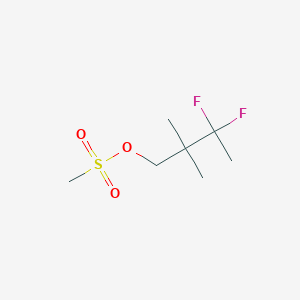![molecular formula C11H16Cl2N4OS B2790555 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 2032665-26-0](/img/structure/B2790555.png)
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is substituted with a piperazine moiety at the 2-position. The dihydrochloride form enhances its solubility and stability, making it suitable for further chemical modifications and applications.
作用机制
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound acts as an inhibitor of PI3K . It binds to the active site of PI3K, preventing it from phosphorylating its substrate, phosphatidylinositol. This inhibition disrupts the PI3K/Akt signaling pathway, which is often overactive in cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/Akt signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced survival and proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined through further studies.
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/Akt signaling pathway . This disruption can lead to reduced survival and proliferation of cancer cells, providing a potential therapeutic effect in the treatment of cancer .
生化分析
Biochemical Properties
It is known that thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Cellular Effects
Preliminary studies suggest that thieno[3,2-d]pyrimidine derivatives can have significant antitumor activity against various cancer cell lines .
Molecular Mechanism
It is known that thieno[3,2-d]pyrimidine derivatives can inhibit PI3 kinase p110alpha , which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidin-4(3H)-one core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
相似化合物的比较
2-(Piperazin-1-ylmethyl)phenyl]methanol
2-(Piperazin-1-ylmethyl)quinoxaline hydrochloride
Uniqueness: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.2ClH/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15;;/h1,6,12H,2-5,7H2,(H,13,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGJTIJCKVWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2790482.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide](/img/structure/B2790487.png)


![N-(2-ethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2790492.png)

